molecular formula C6H17O21P5 · 10NH4 B1154428 D-myo-Inositol-1,3,4,5,6-pentaphosphate (ammonium salt)

D-myo-Inositol-1,3,4,5,6-pentaphosphate (ammonium salt)

Cat. No. B1154428
M. Wt: 760.4
InChI Key: XBTRUCOJSYAABC-WQKSOBCJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inositol-1,3,4,5,6-pentaphosphate (Ins(1,3,4,5,6)P5) is one of the many inositol phosphate isomers that act as small, soluble second messengers in the transmission of cellular signals. It can be interconverted with Ins(3,4,5,6)P4 by a 1-kinase/1-phosphatase cycle, as well as with Ins(1,4,5,6)P4 in a 3-kinase/3-phosphatase cycle. Ins(1,3,4,5,6)P5 inhibits the phosphorylation and kinase activity of Akt/PKB, inducing apoptosis in ovarian, lung, and breast cancer cells. It exhibits antiangiogenic activity in vitro, blocking capillary tube formation of HUVEC, as well as antitumor effects against cancer xenografts in nude mice. Ins(1,3,4,5,6)P5 binds to the PH domain of Grp1 with a Kd of 590 nM.

Scientific Research Applications

Applications in Gynecological and Endocrine Disorders

D-myo-Inositol-1,3,4,5,6-pentaphosphate and its derivatives are pivotal in multiple signaling pathways in the human body. Particularly noteworthy is its role in treating polycystic ovary syndrome (PCOS), as it enhances the quality of oocytes, regularizes menstrual cycles, and boosts ovulation rates. Besides, it shows promise in preventing gestational diabetes among at-risk patients. The compound is also involved in the phospholipase C pathway, suggesting a potential link to hypothyroidism treatment. Additionally, its ability to inhibit aromatase expression, pivotal for endometrial tissue growth, positions it as a potential therapeutic agent in treating endometriosis. Despite these profound implications, further research is essential to fully exploit its potential in managing endocrine-related disorders (Swora et al., 2022).

Management of Polycystic Ovary Syndrome (PCOS)

Inositol isomers, especially Myo-inositol and D-chiro-inositol, are significant in managing PCOS. They potentially improve metabolic, hormonal, and reproductive aspects of PCOS. In assisted reproductive technologies, Myo-inositol and combined treatments enhance clinical outcomes. Additionally, Myo-inositol monotherapy has been effective in preventing and treating gestational diabetes mellitus (GDM), though further research is needed to solidify these findings (Gateva et al., 2018).

Treatment of Diabetes Mellitus

Inositol and myo-inositol hexakisphosphate (IP6) are gaining attention for their beneficial properties in managing diabetes mellitus. Research highlights their role in improving diabetic indices by regulating activities of metabolic enzymes involved in lipid and carbohydrate metabolism. The combination of IP6 and inositol supplements demonstrates potential in modulating insulin secretion, serum leptin concentrations, and mitigating vascular damage. This review suggests that inositol and IP6 may offer a natural alternative to conventional diabetes treatments, though more research is needed to understand their mechanisms of action fully (Omoruyi et al., 2020).

Enhancing Phytate Availability in Soils

Phytate, a derivative of myo-inositol hexakisphosphate, plays a significant role in soil organic phosphorus. As a major nutrient, optimizing soil phytate-P can potentially enhance the economic and environmental sustainability of agricultural production. Research suggests that strategies involving plant and microbial secretion of mobilizing agents can improve phytate solubility and mineralization, thereby enhancing phytate-P availability in the rhizosphere. However, further investigation is required to understand the processes influencing phytate-P acquisition by plants and to develop effective molecular biotechnologies for better soil phytate dynamics (Liu et al., 2022).

properties

Molecular Formula

C6H17O21P5 · 10NH4

Molecular Weight

760.4

InChI

InChI=1S/C6H17O21P5.10H3N/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13;;;;;;;;;;/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22);10*1H3/t1-,2?,3?,4?,5?,6?;;;;;;;;;;

InChI Key

XBTRUCOJSYAABC-WQKSOBCJSA-N

SMILES

O[C@@H]1[C@H](OP([O])([O-])=O)[C@@H](O[P+]([O-])([O-])=O)[C@H](OP([O])([O-])=O)[C@@H](OP([O-])([O-])=O)[C@@H]1OP([O])([O-])=O.[NH4+].[NH4+].[NH4+].[NH4].[NH4].[NH4+].[NH4+].[NH4].[NH4+].[NH4]

synonyms

Ins(1,3,4,5,6)P5; 1,3,4,5,6-IP5 (sodium salt)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.